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Compound Name: Streptomycin B

Cat. No.: B3060918 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering bacterial

contamination in cell cultures treated with Streptomycin.
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Frequently Asked Questions (FAQs)
Q1: I'm using a Penicillin-Streptomycin solution, but my cell culture is still contaminated. What

could be the reason?

A1: There are several potential reasons for persistent contamination despite the use of a

Penicillin-Streptomycin (Pen-Strep) solution:

Resistant Bacteria: The contaminating bacteria may be resistant to streptomycin or penicillin.

Overuse of antibiotics in cell culture can lead to the development of resistant strains.[1]
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Mycoplasma Contamination: Mycoplasma are a common type of cell culture contaminant

that lack a cell wall and are therefore resistant to antibiotics like penicillin that target cell wall

synthesis.[2][3] They are also very small and not visible under a standard light microscope.

[2]

Incorrect Antibiotic Concentration: The final concentration of the antibiotics in your media

may be too low to be effective.

Overwhelming Contamination: A very high level of initial contamination can overwhelm the

antibiotics.

Poor Aseptic Technique: The most common cause of contamination is a lapse in aseptic

technique, introducing new contaminants that the antibiotics cannot control.[1]

Q2: How can I identify the type of bacterial contamination in my culture?

A2: Initial identification can be done through visual inspection under a microscope. Bacteria

typically appear as small, motile particles between your cells. The culture medium may also

become turbid (cloudy) and change color (often to yellow) due to a rapid drop in pH.[4] For a

more definitive identification, you can streak a sample of the contaminated culture medium on a

nutrient agar plate and incubate it to grow bacterial colonies. These colonies can then be

identified through microbiological techniques.

Q3: Is it advisable to increase the concentration of Streptomycin to fight the contamination?

A3: While a temporary, high-concentration "shock" treatment can sometimes be effective for

mild contamination, it is generally not recommended as a long-term solution.[5] High

concentrations of antibiotics can be toxic to some cell lines.[6] Furthermore, continuous

exposure to sub-lethal doses of antibiotics can promote the development of resistant bacterial

strains.[1]

Q4: What are the alternatives to a Penicillin-Streptomycin solution?

A4: Several other antibiotics can be used in cell culture, often with a broader spectrum of

activity. Some common alternatives include:
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Gentamicin: Effective against both gram-positive and gram-negative bacteria and is stable

under a wider range of conditions than Pen-Strep.[7][8]

Kanamycin: Another aminoglycoside antibiotic effective against a range of bacteria.[9]

Ciprofloxacin: A broad-spectrum antibiotic that can also be effective against Mycoplasma.[9]

It is crucial to determine the susceptibility of the contaminating organism to the chosen

antibiotic.

Q5: Should I routinely use antibiotics in my cell cultures?

A5: The routine use of antibiotics in cell culture is a topic of debate. While they can help

prevent bacterial contamination, they can also mask low-level infections, lead to the

development of antibiotic-resistant bacteria, and may have off-target effects on the cells

themselves.[1][10] The best practice is to rely on strict aseptic technique to prevent

contamination and use antibiotics only when necessary, for example, in primary cell culture or

for short-term treatment of a contamination event.

Troubleshooting Guides
Guide 1: Persistent Bacterial Contamination in a
Streptomycin-Treated Culture
This guide provides a step-by-step approach to troubleshooting persistent bacterial

contamination.

Step 1: Isolate and Confirm Contamination

Action: Immediately isolate the contaminated flask(s) to prevent cross-contamination to other

cultures.

Verification: Examine the culture under a phase-contrast microscope to confirm the presence

of bacteria (e.g., motile rods or cocci). Observe the media for turbidity and a yellow color

change, indicating a drop in pH.[4]

Step 2: Identify the Source of Contamination
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Action: Systematically review your aseptic technique and all reagents.

Aseptic Technique: Review your handling procedures. Are you working in a certified

biological safety cabinet? Are you properly disinfecting all surfaces and materials?

Reagents: Test all components of your culture medium (e.g., serum, glutamine, and the

medium itself) for sterility.

Equipment: Ensure incubators, water baths, and other equipment are clean and regularly

decontaminated.
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Troubleshooting workflow for persistent contamination.

Step 3: Characterize the Contaminant

Action: If possible, identify the contaminating bacterium and its antibiotic susceptibility.
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Gram Staining: Perform a Gram stain on a sample of the contaminated medium to

determine if the bacteria are Gram-positive or Gram-negative.

Culture and Susceptibility Testing: Streak the contaminated medium on an agar plate to

isolate the bacteria. Once isolated, perform antibiotic susceptibility testing to determine

which antibiotics will be effective.

Step 4: Remediation

Option 1 (Recommended): Discard the Culture. The safest and most effective solution is to

discard the contaminated culture, thoroughly decontaminate all affected equipment, and start

a new culture from a frozen, uncontaminated stock.

Option 2 (For Irreplaceable Cultures): Treatment with an Alternative Antibiotic.

Wash the cells with a sterile, antibiotic-free buffer (e.g., PBS) to remove as much of the

contaminating bacteria as possible.

Culture the cells in a medium containing a different, effective antibiotic (as determined by

susceptibility testing) at the recommended concentration.

Monitor the culture closely for signs of recovery and for any signs of cytotoxicity from the

new antibiotic.

After the contamination is cleared, culture the cells for several passages in antibiotic-free

medium to ensure the contamination is fully eradicated.

Step 5: Test for Mycoplasma

Action: Since antibiotic resistance can sometimes be an indicator of an underlying

Mycoplasma infection, it is crucial to test your cultures for Mycoplasma using a reliable

method like PCR.[11]

Data & Protocols
Data Presentation
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Table 1: Common Bacterial Contaminants in Cell Culture and the Efficacy of Selected

Antibiotics

Bacterial
Species

Gram Stain
Common
Source

Efficacy of
Penicillin-
Streptomycin

Efficacy of
Gentamicin

Staphylococcus

epidermidis
Gram-positive Human skin

Generally

Susceptible
Susceptible

Escherichia coli Gram-negative
Environment,

human gut
Often Resistant

Generally

Susceptible

Bacillus cereus Gram-positive
Environment

(dust, soil)
Variable Susceptible

Pseudomonas

aeruginosa
Gram-negative Water, soil Often Resistant Susceptible

Mycoplasma

spp.
N/A (no cell wall)

Other cell

cultures, lab

personnel

Resistant Resistant

Note: Antibiotic susceptibility can vary significantly between different bacterial strains. This

table provides a general guide.

Table 2: Recommended Working Concentrations of Common Cell Culture Antibiotics

Antibiotic/Antimycotic Working Concentration Target Organisms

Penicillin 50-100 U/mL Gram-positive bacteria

Streptomycin 50-100 µg/mL Gram-negative bacteria

Gentamicin 50 µg/mL
Gram-positive and Gram-

negative bacteria

Amphotericin B 0.25-2.5 µg/mL Fungi (yeast and molds)

Experimental Protocols
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Protocol 1: Sterility Testing of Cell Culture Medium (based on USP <71>)

This protocol is used to confirm the sterility of cell culture media and other reagents.[12][13][14]

Materials:

Fluid Thioglycollate Medium (FTM)

Tryptic Soy Broth (TSB), also known as Soybean-Casein Digest Medium (SCDM)

Sterile culture tubes or flasks

Incubator set at 30-35°C

Incubator set at 20-25°C

Sample of the medium to be tested

Procedure:

Aseptically transfer a representative sample of the test medium into two separate sterile

culture vessels, one containing FTM and the other containing TSB. The volume of the

sample should not exceed 10% of the volume of the culture medium.[15]

Incubate the FTM tube at 30-35°C for 14 days. This medium is primarily for the growth of

anaerobic bacteria.

Incubate the TSB tube at 20-25°C for 14 days. This medium supports the growth of aerobic

bacteria and fungi.

Observe the tubes for any signs of turbidity (cloudiness) at regular intervals during the 14-

day incubation period.

Interpretation of Results:

No turbidity: The test medium is sterile.
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Turbidity: The test medium is contaminated. The contaminating organism can be further

identified by subculturing from the turbid broth.

Protocol 2: Mycoplasma Detection by PCR

This is a general protocol for the detection of Mycoplasma DNA in cell culture supernatant.[16]

[17]

Materials:

Cell culture supernatant

Mycoplasma-specific PCR primers

Taq DNA polymerase and dNTPs

PCR tubes

Thermal cycler

Agarose gel electrophoresis system

DNA ladder

Positive and negative controls

Procedure:

Sample Preparation:

Culture the cells to be tested in antibiotic-free medium for at least 3-5 days.

Collect 1 mL of the cell culture supernatant.

Boil the supernatant for 5-10 minutes to lyse any Mycoplasma cells and release their DNA.

Centrifuge at high speed to pellet cell debris. The supernatant contains the DNA for the

PCR reaction.
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PCR Amplification:

Prepare a PCR master mix containing Taq polymerase, dNTPs, and Mycoplasma-specific

primers.

Add a small volume (e.g., 1-5 µL) of the prepared supernatant to a PCR tube containing

the master mix.

Include a positive control (Mycoplasma DNA) and a negative control (nuclease-free water)

in your PCR run.

Perform PCR using a thermal cycler with an appropriate amplification program (this will

vary depending on the primers and polymerase used).

Gel Electrophoresis:

Run the PCR products on an agarose gel.

Visualize the DNA bands under UV light.

Interpretation of Results:

A band of the expected size in the sample lane: The culture is positive for Mycoplasma.

No band in the sample lane, but a band in the positive control lane: The culture is negative

for Mycoplasma.

No band in the positive control lane: The PCR reaction failed.

Diagram of Mycoplasma Detection Workflow:
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Mycoplasma detection by PCR workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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